4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
CAS No.: 1775332-45-0
Cat. No.: VC4256772
Molecular Formula: C18H18F4N4O
Molecular Weight: 382.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775332-45-0 |
|---|---|
| Molecular Formula | C18H18F4N4O |
| Molecular Weight | 382.363 |
| IUPAC Name | 4-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C18H18F4N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-8-6-14(7-9-26)25-17(27)12-2-4-13(19)5-3-12/h2-5,10,14H,6-9H2,1H3,(H,25,27) |
| Standard InChI Key | GSSLMDKITZJHAB-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F |
Introduction
4-Fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound that belongs to the class of benzamides. It features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety, which are key components contributing to its unique chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and interactions with biological targets.
Synthesis and Chemical Reactions
The synthesis of 4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves several key steps, including the formation of the pyrimidine and piperidine moieties, followed by their coupling to the benzamide backbone. Specific reagents and conditions, such as temperature control, solvent selection, and reaction time, are crucial for optimizing yield and purity. Analytical techniques like NMR and HPLC are used to monitor the progress and purity of the reactions.
Biological Activity and Mechanism of Action
The biological activity of 4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding to these targets, the compound may modulate their activity, influencing various signaling pathways within cells. Detailed studies using molecular docking and enzyme assays are necessary to elucidate the exact mechanisms involved.
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